![molecular formula C18H15ClN4S B2710656 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-09-9](/img/structure/B2710656.png)
3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been carried out effectively with the use of ultrasound . This method has been proposed for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been described in various sources. For instance, the compound “3,5-BIS((4-CHLOROBENZYL)THIO)-4-ISOTHIAZOLECARBONITRILE” has a linear formula of C18H12Cl2N2S3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been investigated computationally via density functional theory (DFT) calculations . The reactions can be carried out effectively with the use of ultrasound .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For instance, the compound “3-((4-chlorobenzyl)thio)-1H-1,2,4-triazol-5-amine” has a molecular weight of 240.71 .
Scientific Research Applications
Antioxidant and Antimicrobial Evaluation
A study by Baytas et al. (2012) involved the synthesis of a series of compounds including 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and 2-{4-[benzyl/phenyl-5-(substitutedbenzylthio)]-4H-1,2,4-triazole-3-yl}-1-methyl-1H-indole derivatives. These compounds were evaluated for their antioxidant and antimicrobial properties. DPPH radical scavenging capacity indicated equipotency with BHT for compounds containing 1,2,4-triazole-5(4H)-thione moiety, while compound 5k demonstrated slight antimicrobial activity against all tested microorganisms (Baytas et al., 2012).
Synthesis of Heterocyclic Compounds
Vikrishchuk et al. (2019) reported the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, via the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. This process demonstrated a methodology for creating structurally complex indole derivatives with potential for further biological evaluation (Vikrishchuk et al., 2019).
Microwave-Assisted Synthesis and Antimicrobial Activity
Gomha and Riyadh (2011) explored the microwave-assisted synthesis of novel compounds bearing indole moieties, such as 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. These compounds were evaluated for their antifungal and antibacterial activities, showcasing the potential of such derivatives in developing new antimicrobial agents (Gomha & Riyadh, 2011).
Structural Analysis and DFT Studies
Boraei et al. (2021) conducted an in-depth study on the structure of triazolyl-indole compounds bearing alkylsulfanyl moieties. The study included X-ray diffraction, Hirshfeld analysis, and DFT studies to elucidate the molecular structure, packing, and electronic properties of these compounds, highlighting their potential for further chemical and biological applications (Boraei et al., 2021).
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been described in various sources. For instance, the compound “Phenylboronic acid” is harmful if swallowed . It’s important to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-23-17(15-10-20-16-5-3-2-4-14(15)16)21-22-18(23)24-11-12-6-8-13(19)9-7-12/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUHOGBHJYDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole |
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